2,4-Dinitrotoluene 2,4-Dinitrotoluene 2,4-Dinitrotoluene is classified under the group of nitroaromatic compounds, which are organic nitro derivatives of analytical research interest. It finds wide use as a precursor of 2,4,6-trinitrotoluene (TNT) explosive as well as dyes and urethane products. 2,4-Dinitrotoluene is regarded as a potential threat to human health even when present in trace amounts.
2,4-dinitrotoluene is a dinitrotoluene in which the methyl group is ortho to one of the nitro groups and para to the other. It is the most common isomer of dinitrotoluene.
2,4-Dintirotoluene is used as an intermediate in the manufacture of polyurethanes. No information is available on the acute (short-term) effects of 2,4-dinitrotoluene in humans. Chronic (long-term) inhalation exposure to 2,4-dinitrotoluene affects the central nervous system (CNS) and blood in humans. A significant reduction in sperm count and normal sperm morphology was observed in one study of chronically exposed workers, while other studies have not reported this effect. No significant increase in cancer mortality was observed in a study of workers occupationally exposed to 2,4-dinitrotoluene by inhalation. Kidney, liver, and mammary gland tumors were observed in animals orally exposed to 2,4- dinitrotoluene. EPA has not classified 2,4-dinitrotoluene for potential carcinogenicity.
Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals.
Brand Name: Vulcanchem
CAS No.: 121-14-2
VCID: VC21152602
InChI: InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
SMILES: CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C7H6N2O4
C6H3CH3(NO2)2
C7H6N2O4
Molecular Weight: 182.13 g/mol

2,4-Dinitrotoluene

CAS No.: 121-14-2

Cat. No.: VC21152602

Molecular Formula: C7H6N2O4
C6H3CH3(NO2)2
C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dinitrotoluene - 121-14-2

Specification

Description 2,4-Dinitrotoluene is classified under the group of nitroaromatic compounds, which are organic nitro derivatives of analytical research interest. It finds wide use as a precursor of 2,4,6-trinitrotoluene (TNT) explosive as well as dyes and urethane products. 2,4-Dinitrotoluene is regarded as a potential threat to human health even when present in trace amounts.
2,4-dinitrotoluene is a dinitrotoluene in which the methyl group is ortho to one of the nitro groups and para to the other. It is the most common isomer of dinitrotoluene.
2,4-Dintirotoluene is used as an intermediate in the manufacture of polyurethanes. No information is available on the acute (short-term) effects of 2,4-dinitrotoluene in humans. Chronic (long-term) inhalation exposure to 2,4-dinitrotoluene affects the central nervous system (CNS) and blood in humans. A significant reduction in sperm count and normal sperm morphology was observed in one study of chronically exposed workers, while other studies have not reported this effect. No significant increase in cancer mortality was observed in a study of workers occupationally exposed to 2,4-dinitrotoluene by inhalation. Kidney, liver, and mammary gland tumors were observed in animals orally exposed to 2,4- dinitrotoluene. EPA has not classified 2,4-dinitrotoluene for potential carcinogenicity.
Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals.
CAS No. 121-14-2
Molecular Formula C7H6N2O4
C6H3CH3(NO2)2
C7H6N2O4
Molecular Weight 182.13 g/mol
IUPAC Name 1-methyl-2,4-dinitrobenzene
Standard InChI InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
Standard InChI Key RMBFBMJGBANMMK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Boiling Point 572 °F at 760 mm Hg (Decomposes) (NTP, 1992)
300.0 °C
300 °C (decomposes)
572°F
Colorform Yellow needles or monoclinic prisms
Yellow or orange crystals
Flash Point 405 °F (NTP, 1992)
404 °F (207 °F) (Closed cup)
169 °C c.c.
404°F
Melting Point 153 to 158 °F (NTP, 1992)
71.0 °C
70.5 °C
71 °C
158°F

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